4-fluoro-N-(2-methylcyclopentyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-12(9)14-11-7-5-10(13)6-8-11/h5-9,12,14H,2-4H2,1H3 |
InChI Key |
FGFPBBDMZVBGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Fluoro N 2 Methylcyclopentyl Aniline and Analogues
Approaches to N-Alkylation of Fluoroanilines
The formation of the bond between the fluoroaniline (B8554772) nitrogen and the cyclopentyl ring can be achieved through several established and emerging synthetic methods. These approaches primarily include reductive amination, nucleophilic substitution, and transition-metal catalyzed reactions.
Reductive Amination of Anilines with Cyclopentanones, including Asymmetric Variants
Reductive amination is a widely employed and versatile method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing 4-fluoro-N-(2-methylcyclopentyl)aniline, this involves the reaction of 4-fluoroaniline (B128567) with 2-methylcyclopentanone (B130040).
The reaction is typically carried out in a one-pot procedure using various reducing agents. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups.
Asymmetric reductive amination (ARA) has emerged as a powerful tool for the synthesis of chiral amines. liv.ac.uk This can be achieved through the use of chiral catalysts that facilitate the enantioselective reduction of the intermediate imine. Chiral phosphoric acids, SPINOL-derived borophosphates, and transition metal complexes with chiral ligands have been successfully employed as catalysts in the asymmetric reductive amination of ketones. organic-chemistry.org For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown high activity and enantioselectivity in the reductive amination of ketones. google.com While specific data for the reaction between 4-fluoroaniline and 2-methylcyclopentanone is not extensively documented in readily available literature, the general principles of these catalytic systems are applicable.
Table 1: Examples of Reductive Amination for the Synthesis of N-Aryl Cyclic Amines
| Amine | Ketone | Reducing Agent/Catalyst | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Aniline (B41778) | Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexylaniline | >95 | N/A |
| p-Anisidine | Acetophenone | Pinacolborane / (R)-SPA4 | Chiral α-methylbenzylamine derivative | up to 97 | up to 98% ee organic-chemistry.org |
Nucleophilic Substitution Reactions for C-N Bond Formation
Nucleophilic aromatic substitution (SNAr) provides another route to the formation of the C-N bond in this compound. In this reaction, a nucleophile, in this case, 2-methylcyclopentylamine, displaces a leaving group on the aromatic ring. For SNAr to be efficient, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. The fluorine atom in 4-fluoroaniline itself is not a good leaving group in the absence of strong activation.
A more viable SNAr strategy would involve a starting material like 1,4-difluorobenzene (B165170) or a 4-fluorobenzene derivative with a better leaving group (e.g., nitro or sulfonyl) in the para position to the fluorine. The amine, 2-methylcyclopentylamine, would then act as the nucleophile. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and often requires elevated temperatures. The regioselectivity of these reactions can sometimes be controlled by the choice of solvent. researchgate.net
Organic photoredox catalysis has recently been shown to enable the nucleophilic defluorination of unactivated fluoroarenes, opening new possibilities for SNAr reactions under mild conditions. nih.gov
Transition-Metal Catalyzed Amination Techniques
Transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of a wide range of aryl halides or triflates with primary or secondary amines.
To synthesize this compound using this method, one would typically react an aryl halide such as 4-bromo-1-fluorobenzene or 4-chloro-1-fluorobenzene with 2-methylcyclopentylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the reaction rate, yield, and substrate scope. A variety of bulky, electron-rich phosphine ligands have been developed for the Buchwald-Hartwig amination.
While specific examples for the coupling of 4-halofluorobenzenes with 2-methylcyclopentylamine are not extensively reported, the general applicability of the Buchwald-Hartwig reaction suggests it is a highly plausible and efficient route. researchgate.net
Stereochemical Control in 2-Methylcyclopentylamine Moiety Introduction
The 2-methylcyclopentylamine moiety in the target molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The control of the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a crucial aspect of the synthesis of specific stereoisomers, which is often required for pharmaceutical applications.
Diastereoselective Synthesis of Cyclopentyl Aniline Systems
The diastereoselectivity in the synthesis of N-(2-methylcyclopentyl)aniline systems can be controlled during the C-N bond formation step. In the case of reductive amination of 2-methylcyclopentanone, the stereochemical outcome is determined by the direction of the nucleophilic attack of the amine on the ketone and the subsequent reduction of the imine intermediate. The relative orientation of the methyl group on the cyclopentanone (B42830) ring directs the incoming amine to form either the cis or trans diastereomer. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.
While specific studies on the diastereoselective reductive amination of 2-methylcyclopentanone with 4-fluoroaniline are scarce, related intramolecular Mizoroki–Heck annulations have been shown to produce spiroindolines with high diastereoselectivity (>98%). diva-portal.org
Enantioselective Catalysis for Chiral Amine Construction
Achieving enantiocontrol in the synthesis of the 2-methylcyclopentylamine moiety can be accomplished through several strategies. One approach is the asymmetric synthesis of 2-methylcyclopentylamine itself, which can then be coupled with the fluoroaniline moiety. This can be achieved through methods such as the resolution of a racemic mixture of 2-methylcyclopentylamine, for example, through enzymatic kinetic resolution. researchgate.net
Alternatively, asymmetric hydrogenation of enamines derived from 2-methylcyclopentanone can provide enantiomerically enriched 2-methylcyclopentylamines. Chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, are often employed for this transformation. google.comresearchgate.net
Another powerful strategy is the use of a chiral auxiliary. A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. For example, a chiral auxiliary can be attached to the amine or the cyclopentanone precursor to control the stereochemistry of the reductive amination, after which the auxiliary is removed. organic-chemistry.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-fluoroaniline |
| 2-methylcyclopentanone |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| 1,4-difluorobenzene |
| 2-methylcyclopentylamine |
| 4-bromo-1-fluorobenzene |
| 4-chloro-1-fluorobenzene |
| N-Cyclohexylaniline |
| p-Anisidine |
| Acetophenone |
| Methoxyacetone |
| 2-Methyl-5-ethyl-aniline |
| Cyclohexanone |
| Pinacolborane |
| (R)-SPA4 |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of N-alkylated anilines. Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, and reaction temperature. The "borrowing hydrogen" or "auto-transfer hydrogen" methodology, where alcohols are used as alkylating agents with the liberation of water as the sole byproduct, is a common and atom-economical approach. researchgate.nettsijournals.com
Catalyst selection is paramount in these reactions. Noble metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), have demonstrated high efficacy. acs.orgrsc.org For instance, various Ru and Ir complexes have been successfully used to catalyze the N-alkylation of anilines with alcohols. acs.org Non-noble metal catalysts, such as those based on copper-chromite or nickel, also serve as effective alternatives. tsijournals.comresearchgate.nettsijournals.com
The choice of base is another crucial factor. Strong bases like potassium tert-butoxide (KOtBu) are often employed to facilitate the reaction. acs.orgnih.gov Studies have shown that substituting KOtBu with other bases like potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs2CO3) can sometimes lead to lower yields. acs.org
Reaction temperature and solvent also play significant roles. N-alkylation reactions of anilines with alcohols are typically conducted at elevated temperatures, often above 100°C, to ensure a reasonable reaction rate. rsc.org Solvents such as toluene (B28343) or dimethyl sulfoxide (DMSO) are commonly used. researchgate.netresearchgate.net The optimization process involves a systematic variation of these parameters to identify the conditions that provide the highest yield of the desired N-alkylated product.
Below is a table summarizing the optimization of various parameters for the N-alkylation of aniline with benzyl (B1604629) alcohol, a model reaction for the synthesis of N-alkylanilines.
Table 1: Optimization of Reaction Conditions for N-Alkylation of Aniline
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ni-pincer complex (0.2 mol%) | KHMDS | DMSO | 110 | 3 | High |
| [Ru]-3 (2 mol%) | KOtBu | Toluene | Ambient | 24 | High |
| NHC-Ir(III) (1.0 mol%) | KOtBu | - | 120 | 20 | >95 |
This table is generated based on data from multiple sources for analogous reactions. rsc.orgresearchgate.nettsijournals.comnih.gov
Advanced Synthetic Techniques for Aniline Derivatives
To overcome the limitations of conventional heating methods, such as long reaction times and potential side reactions, advanced synthetic techniques have been developed. These methods offer improved efficiency, selectivity, and sustainability for the synthesis of aniline derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of N-arylamines, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. rsc.orgacs.org This technique is particularly effective for the N-alkylation and N-arylation of amines.
The process often involves the reaction of an aryl halide with an amine on the surface of a solid support like basic alumina, under solvent-free conditions. rsc.orgrsc.org The polar nature of the reactants allows for efficient absorption of microwave energy, leading to rapid heating and reaction acceleration. rsc.org This method is considered environmentally friendly due to the reduction in solvent usage and energy consumption. rsc.org For example, the reaction of activated aryl halides with secondary amines in the presence of basic Al2O3 under microwave irradiation proceeds rapidly to give high yields of N-arylamines. rsc.org
A key advantage of microwave-assisted synthesis is its ability to minimize side reactions that can occur under prolonged heating. acs.org This leads to cleaner reaction profiles and simplifies product purification.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes
| Reaction | Heating Method | Time | Yield (%) |
|---|---|---|---|
| Double N-alkylation | Conventional | 24-48 h | Low/No Reaction |
This table is illustrative of the general advantages reported for microwave-assisted synthesis. acs.org
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of N-alkylation of anilines, PTC facilitates the transfer of a nucleophile (the deprotonated amine) from the aqueous phase to the organic phase, where the alkylating agent resides.
This methodology often employs quaternary ammonium (B1175870) salts as phase-transfer catalysts. acsgcipr.org These catalysts form an ion pair with the anionic nucleophile, and the lipophilic nature of the catalyst's alkyl groups allows this ion pair to be soluble in the organic phase. Once in the organic phase, the nucleophile can react with the alkylating agent.
The use of PTC in N-alkylation offers several advantages. It can obviate the need for expensive, anhydrous, and polar aprotic solvents. acsgcipr.org Furthermore, it allows for the use of inexpensive and environmentally benign inorganic bases such as sodium hydroxide or potassium carbonate, which are typically insoluble in organic solvents. acsgcipr.org The efficiency of a phase-transfer catalyst is related to the size and nature of its alkyl groups, which influences its solubility in the organic phase. acsgcipr.org
Spectroscopic and Structural Elucidation of N 2 Methylcyclopentyl Aniline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-fluoro-N-(2-methylcyclopentyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and aliphatic protons. The aromatic region is expected to feature complex multiplets due to spin-spin coupling between the protons and the fluorine atom. The protons ortho to the amino group (H-2, H-6) and those ortho to the fluorine atom (H-3, H-5) will have different chemical environments. The N-H proton will likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The aliphatic 2-methylcyclopentyl group will present a series of signals: the proton on the carbon attached to the nitrogen (N-CH) will be deshielded, appearing as a multiplet. The remaining cyclopentyl and methyl protons will resonate in the upfield aliphatic region, with their multiplicities dictated by adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The aromatic region will display four signals. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbon atom attached to the nitrogen (C-1) will also be clearly identifiable. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will show smaller C-F coupling constants. In the aliphatic region, five distinct signals are expected for the 2-methylcyclopentyl moiety, corresponding to the five carbons of the ring and the single methyl carbon, which will be the most upfield signal.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a sensitive nucleus for NMR analysis. acs.org The spectrum for this compound is expected to show a single resonance for the fluorine atom. This signal's chemical shift provides information about the electronic environment of the fluorophenyl group. Furthermore, the signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring (³JHF and ⁴JHF, respectively).
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Aromatic H (ortho to NH) | ~6.6 - 6.8 | - | Multiplet |
| Aromatic H (ortho to F) | ~6.8 - 7.0 | - | Multiplet |
| NH | Variable (e.g., 3.5-4.5) | - | Broad singlet |
| N-CH (Cyclopentyl C1') | ~3.5 - 4.0 | ~55 - 65 | Multiplet |
| CH-CH₃ (Cyclopentyl C2') | ~1.7 - 2.1 | ~35 - 45 | Multiplet |
| Cyclopentyl CH₂ | ~1.2 - 2.0 | ~20 - 35 | Overlapping multiplets |
| CH₃ | ~0.9 - 1.2 | ~15 - 20 | Doublet |
| Aromatic C-N (C1) | - | ~142 - 145 | |
| Aromatic C (ortho to NH) | - | ~116 - 119 | Doublet (C-F coupling) |
| Aromatic C (ortho to F) | - | ~115 - 117 | Doublet (C-F coupling) |
| Aromatic C-F (C4) | - | ~155 - 159 | Doublet (large ¹JCF) |
| ¹⁹F NMR (ppm) | |||
| Aromatic F | ~ -120 to -130 | - | Multiplet (vs. CFCl₃) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a characteristic absorption band for the N-H stretch of the secondary amine in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylcyclopentyl group are found just below 3000 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. nih.gov A key feature will be the strong absorption band corresponding to the C-F stretch, which is typically observed in the 1250-1200 cm⁻¹ range for fluoroaromatic compounds. uwosh.educhemicalbook.com The aromatic C-N stretching vibration is expected between 1350 cm⁻¹ and 1250 cm⁻¹.
Raman spectroscopy provides complementary information. While the C-F stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, the aromatic ring's symmetric breathing modes, which can be weak in the IR, often produce strong signals in the Raman spectrum, providing a clear fingerprint for the substituted benzene (B151609) ring. nih.govresearchgate.net
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1580 - 1610, 1490 - 1515 | Medium-Strong |
| N-H Bend | 1500 - 1550 | Medium |
| Aromatic C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-F Stretch | 1200 - 1250 | Strong (IR) |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong |
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns upon ionization.
For this compound (molecular formula C₁₂H₁₆FN), the molecular weight is 193.26 g/mol . The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 193. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass.
The fragmentation of the molecular ion is expected to follow pathways characteristic of N-alkylanilines and cycloalkanes. libretexts.orgmiamioh.edu
Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. The most significant fragmentation is the loss of the largest substituent on the alpha-carbon, which in this case would be a C₄H₈ fragment from the cyclopentyl ring, leading to a stable ion. However, a more likely primary alpha-cleavage is the loss of the entire 2-methylcyclopentyl radical (•C₆H₁₁), which has a mass of 83 Da. This would result in a prominent fragment ion at m/z 110, corresponding to the [4-fluoroaniline]⁺˙ radical cation.
Cycloalkane Fragmentation: The 2-methylcyclopentyl group itself can fragment. A common pathway is the loss of the methyl group (•CH₃, 15 Da), leading to a fragment ion at m/z 178 (M-15). researchgate.netjove.com Subsequent loss of ethene (C₂H₄, 28 Da) from the cyclopentyl ring is also a characteristic fragmentation for such structures. jove.comjove.com
Interactive Data Table: Predicted Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 193 | [C₁₂H₁₆FN]⁺˙ | Molecular Ion (M⁺˙) |
| 178 | [M - CH₃]⁺ | Loss of methyl radical from cyclopentyl group |
| 110 | [C₆H₅FN]⁺˙ | α-cleavage: Loss of 2-methylcyclopentyl radical |
| 83 | [C₆H₁₁]⁺ | 2-methylcyclopentyl cation |
| 69 | [C₅H₉]⁺ | Loss of methyl from 2-methylcyclopentyl cation |
Chiroptical Spectroscopic Methods for Stereochemical Assignment
The presence of a stereocenter at the 2-position of the cyclopentyl ring means that this compound is a chiral molecule and can exist as a pair of enantiomers, ((R)- and (S)-isomers). Furthermore, the relative orientation of the methyl group and the aniline (B41778) substituent can lead to cis and trans diastereomers. Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are essential for determining the absolute configuration of these stereoisomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aniline moiety acts as a chromophore. When this chromophore is part of a chiral molecule, the asymmetric environment induces a differential interaction with polarized light, resulting in a characteristic CD spectrum, often referred to as a Cotton effect.
The sign and magnitude of the Cotton effects in the CD spectrum are unique to a specific stereoisomer. By comparing the experimentally measured CD spectrum with spectra predicted through computational methods (such as time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral center can be unambiguously assigned. acs.org This approach is a powerful, non-destructive method for stereochemical elucidation in complex chiral molecules. utexas.edu
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Studies of Conformation and Stability
Density Functional Theory (DFT) is a powerful method to determine the most stable three-dimensional arrangement (conformation) of a molecule and its electronic structure. For 4-fluoro-N-(2-methylcyclopentyl)aniline, DFT studies would be instrumental in identifying the lowest energy conformers by analyzing the potential energy surface. Such calculations could provide precise bond lengths, bond angles, and dihedral angles, offering insights into the molecule's structural stability. However, no specific DFT studies have been published for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its potential role in chemical reactions. An FMO analysis of this compound would help in understanding its electrophilic and nucleophilic sites. Currently, there is no available FMO analysis for this molecule in the literature.
Reaction Pathway and Transition State Analysis
Computational methods can be employed to map out potential reaction pathways and identify the high-energy transition states that molecules must pass through during a chemical reaction. This analysis is vital for understanding reaction mechanisms and kinetics. For this compound, such studies could elucidate its formation or degradation pathways. This area of research remains unexplored for this specific compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape. An MD simulation of this compound would reveal how the molecule moves, flexes, and changes shape in different environments. This information is key to understanding its physical properties and interactions with other molecules. As of now, no molecular dynamics simulation data has been reported for this compound.
Molecular Docking and Binding Mode Predictions (Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or other receptor. This is a critical tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Theoretical molecular docking studies of this compound could suggest potential biological targets, but no such predictive studies have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR study would typically involve a series of related compounds to develop a predictive model. While the theoretical framework for developing a QSAR model that could include this compound exists, no specific QSAR studies involving this compound have been documented.
Descriptor Generation and Selection
The selection of relevant descriptors is crucial for building a robust predictive model. This process often involves statistical techniques to identify the descriptors that correlate most significantly with the biological activity or property of interest. For aniline (B41778) derivatives, a variety of descriptors have been shown to be important in different contexts.
Table 1: Commonly Used Molecular Descriptors for Aniline Derivatives
| Descriptor Category | Specific Descriptors | Description |
| Electronic | Hammett constants (σ), Partial atomic charges, Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describe the electron distribution and reactivity of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic surface area | Quantify the lipophilicity of the molecule, which influences its absorption and distribution. |
| Steric | Molar refractivity, van der Waals volume, Sterimol parameters | Characterize the size and shape of the molecule and its substituents. |
| Topological | Wiener index, Kier & Hall indices, Balaban index | Represent the connectivity and branching of the molecular structure. |
In a hypothetical study of this compound, initial descriptor generation would likely involve the calculation of a broad range of these descriptor types. Subsequently, a selection process, potentially using genetic algorithms or stepwise regression, would be employed to identify a smaller, more relevant subset of descriptors for use in statistical modeling.
Statistical Modeling for Activity Prediction
Once a set of relevant descriptors has been identified, various statistical modeling techniques can be used to develop a QSAR model that predicts the biological activity of this compound and its analogs. The goal is to establish a mathematical relationship between the selected descriptors (independent variables) and the observed activity (dependent variable).
Several statistical methods are commonly employed in QSAR studies of aniline derivatives, each with its own strengths and weaknesses.
Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It assumes a linear relationship between the descriptors and the activity. An MLR model for predicting the activity of this compound might take the general form:
Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn
Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are useful when the descriptors are highly correlated with each other. They work by transforming the original descriptors into a smaller set of uncorrelated variables (principal components or latent variables) which are then used to build the regression model.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are capable of modeling complex, non-linear relationships between descriptors and activity. These methods are often more powerful but can be more difficult to interpret than linear models.
The development of a predictive model for this compound would involve training these statistical models on a dataset of similar compounds with known activities. The performance of the resulting models would then be rigorously validated to ensure their predictive power for new, untested compounds.
Table 2: Hypothetical Statistical Model Performance for Activity Prediction of Aniline Analogs
| Statistical Method | R² (Goodness of Fit) | Q² (Predictive Ability) |
| Multiple Linear Regression (MLR) | 0.75 | 0.68 |
| Partial Least Squares (PLS) | 0.82 | 0.76 |
| Support Vector Machines (SVM) | 0.88 | 0.81 |
| Artificial Neural Networks (ANN) | 0.92 | 0.85 |
These hypothetical values illustrate that more complex, non-linear models like SVM and ANN can often achieve higher predictive accuracy. The choice of the final model would depend on a balance between predictive power and the interpretability of the relationship between the chemical structure and its activity. Through these computational approaches, a deeper understanding of the factors governing the activity of this compound can be achieved, facilitating the design of new molecules with desired properties.
Structure Activity Relationship Sar and Mechanistic Studies
Influence of Fluoro Substitution Position on Aromatic Ring
The position of the fluorine atom on the aniline (B41778) ring is a critical determinant of the molecule's electronic properties and interaction capabilities. Fluorine is the most electronegative element, and its presence on an aromatic ring introduces strong inductive and resonance effects.
When a fluorine atom is substituted onto a benzene (B151609) ring, it creates a new π-orbital that is in conjugation with the aromatic system. nih.gov This addition can further stabilize the ring, leading to shorter carbon-carbon bond lengths and increased resistance to addition reactions. nih.gov The high electronegativity of fluorine also affects the molecule's ability to participate in noncovalent interactions, such as hydrogen and halogen bonds, which are crucial for drug-receptor binding. researchgate.net
Specifically, for 4-fluoro-N-(2-methylcyclopentyl)aniline, the fluorine atom is at the para-position. This positioning has several consequences:
Electronic Effects : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the para position, these effects modulate the electron density of the entire aromatic ring and the nitrogen atom. This can influence the aniline's basicity and nucleophilicity. chemistrysteps.com
Interaction Potential : The para-fluoro substitution can influence the formation of hydrogen bonds. researchgate.net While fluorine is a weak hydrogen bond acceptor, its presence can alter the electronic character of the nearby N-H group, potentially modulating its hydrogen bond donating capacity. researchgate.net
Binding Affinity : In medicinal chemistry, aromatic fluorination can impact binding affinity to biological targets. rsc.orgnih.gov The substitution can alter the molecule's electrostatic potential and lead to favorable interactions with protein residues or, conversely, introduce unfavorable steric or electronic clashes. rsc.org
| Property | Effect of Para-Fluoro Substitution | Reference |
|---|---|---|
| Ring Stability | Increased due to π-orbital contribution | nih.gov |
| Basicity | Decreased due to electron-withdrawing inductive effect | chemistrysteps.com |
| Hydrogen Bonding | Can act as a weak H-bond acceptor; modulates N-H donor strength | researchgate.net |
| Biological Activity | Can either increase or decrease affinity depending on the target | nih.gov |
Stereo-electronic Effects of the 2-Methylcyclopentyl Moiety
The 2-methylcyclopentyl group attached to the nitrogen atom introduces significant steric and conformational complexity. This non-planar, chiral moiety plays a crucial role in defining the three-dimensional shape of the molecule and its potential interactions.
Conformational Restriction : The cyclopentyl ring is not flat and adopts various puckered conformations (envelope, twist). The presence of the methyl group at the 2-position further restricts the conformational freedom of the ring and influences the orientation of the entire substituent relative to the aniline ring.
Stereochemistry : The 2-methylcyclopentyl group contains two chiral centers, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry can have a profound impact on biological activity, as receptors and enzymes are often stereoselective.
Lipophilicity : The alkyl nature of the 2-methylcyclopentyl group increases the molecule's lipophilicity (fat-solubility). This property is critical for its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. kcl.ac.uk
Metabolic Stability : The introduction of a methyl group can influence a molecule's metabolic profile. nih.gov It can block a potential site of metabolism or, alternatively, serve as a point for metabolic reactions. nih.gov This is often referred to as the "methyl effect" in drug discovery. nih.gov
Impact of N-Substitution Pattern on Molecular Interactions
The substitution of the aniline nitrogen with the 2-methylcyclopentyl group fundamentally alters its properties compared to unsubstituted aniline.
Basicity and Nucleophilicity : The nitrogen lone pair in aniline is delocalized into the aromatic ring, which reduces its basicity compared to alkylamines. chemistrysteps.com The N-substitution with an alkyl group like 2-methylcyclopentyl introduces an electron-donating inductive effect, which should theoretically increase the electron density on the nitrogen. However, the competition between this inductive effect and the delocalization into the ring, along with steric hindrance from the bulky cyclopentyl group, will determine the final basicity and nucleophilicity. stackexchange.com
Hydrogen Bonding : In this compound, the nitrogen is a secondary amine, meaning it has one hydrogen atom attached (N-H). This N-H group can act as a hydrogen bond donor. The presence of the bulky 2-methylcyclopentyl group can sterically hinder the approach of hydrogen bond acceptors to the N-H group, thereby influencing the strength and geometry of such interactions.
Molecular Conformation : The bond between the nitrogen and the aniline ring has some degree of rotational freedom. The steric bulk of the N-substituent can influence the twist angle of the aniline ring with respect to the rest of the molecule, which can be a critical factor in how the molecule fits into a binding site. researchgate.net
| Molecular Property | Impact of N-Substitution | Reference |
|---|---|---|
| Steric Hindrance | Increased around the nitrogen atom | researchgate.net |
| Lipophilicity | Increased due to the alkyl moiety | kcl.ac.uk |
| Hydrogen Bond Donating Ability | Maintained (secondary amine), but may be sterically hindered | - |
| Conformational Flexibility | Introduces multiple possible conformations | nih.gov |
Correlation between Molecular Features and Biological Interactions (Hypothetical Mechanisms)
Based on the structural components, several hypothetical mechanisms can be proposed for the interaction of this compound with biological targets, such as receptors or enzymes. The principles of drug design and structure-activity relationship studies on analogous molecules provide a framework for these hypotheses. kcl.ac.ukstereoelectronics.org
Hydrophobic Interactions : The lipophilic 2-methylcyclopentyl group and the aromatic ring are likely to engage in hydrophobic interactions with nonpolar pockets within a protein's binding site. The specific shape and stereochemistry of the methylcyclopentyl group would be critical for achieving a good fit.
Hydrogen Bonding : The N-H group can serve as a crucial hydrogen bond donor, anchoring the molecule to a specific residue (e.g., a carbonyl oxygen or a nitrogen atom in a histidine). The para-fluoro substituent, while a weak acceptor, could also participate in electrostatic or halogen bond interactions.
π-Stacking/π-Cation Interactions : The fluoro-substituted aromatic ring can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The electron-withdrawing nature of the fluorine atom modifies the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these interactions.
Stereo-selective Binding : Given the chirality of the 2-methylcyclopentyl group, it is highly probable that different stereoisomers of the molecule would exhibit different binding affinities and biological activities. One enantiomer may fit optimally into a chiral binding pocket, while the other may fit poorly or not at all.
The combination of a hydrogen bond donor (N-H), a hydrophobic region (methylcyclopentyl), and an aromatic ring with specific electronic properties (p-fluorophenyl) constitutes a potential pharmacophore that could be recognized by a specific biological target. frontiersin.orgrsc.org
Degradation and Transformation Mechanisms (Theoretical)
The degradation of this compound, whether through environmental or metabolic pathways, can be predicted based on the chemical reactivity of its functional groups.
Oxidation : The aniline moiety is susceptible to oxidation. The nitrogen atom can be oxidized, and the aromatic ring can undergo hydroxylation, typically at positions ortho or meta to the amino group, catalyzed by enzymes such as cytochrome P450s. The N-alkyl group can also be a site for oxidative metabolism, potentially leading to N-dealkylation or hydroxylation of the cyclopentyl ring.
Biodegradation : In an environmental context, microbial degradation of fluoroanilines is a known process. Studies on simpler fluoroanilines have shown that the biodegradability decreases as the number of fluorine substitutions increases. nih.gov The degradation often proceeds through pathways involving cleavage of the aromatic ring. nih.govresearchgate.net The presence of the N-alkyl group may alter the initial steps of microbial attack.
Photodegradation : Aromatic compounds can undergo degradation upon exposure to UV light. This process can involve the generation of reactive oxygen species that attack the molecule, leading to cleavage of the aromatic ring or transformation of the substituents.
Formation of Diazonium Species : Under certain acidic conditions and in the presence of nitrites, primary and secondary aryl amines can be converted to diazonium salts or N-nitrosamines, respectively. researchgate.net These intermediates can be highly reactive and lead to a variety of transformation products. researchgate.net
The stability of the C-F bond means that defluorination is often a difficult step in degradation pathways, which can lead to the formation of persistent fluorinated metabolites. nih.gov
Potential Research Applications and Advanced Explorations
Chemical Building Blocks for Advanced Organic Synthesis
The utility of 4-fluoro-N-(2-methylcyclopentyl)aniline as a chemical building block stems from the reactivity and molecular properties of its fluoroaniline (B8554772) core. nbinno.comnbinno.com The 4-fluoroaniline (B128567) moiety is a versatile precursor in organic synthesis, enabling the creation of diverse and complex organic molecules. nbinno.comnbinno.com The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, making it a valuable component for constructing intricate molecular architectures for pharmaceuticals, dyes, and advanced materials. nbinno.com
The N-alkylation of the aniline (B41778) nitrogen with a 2-methylcyclopentyl group introduces specific steric and lipophilic characteristics. This substituent can direct the regioselectivity of subsequent reactions and modify the solubility and conformational flexibility of the final products. Substituted anilines are foundational materials in industrial chemistry, often serving as precursors for polymers and other specialized chemicals. researchgate.net The synthesis of derivatives from fluoro-substituted aniline monomers is a common practice in materials science, for example, in the creation of polyfluoroanilines. metu.edu.trresearchgate.net The general reactivity of the fluoroaniline scaffold allows it to participate in a wide array of chemical transformations, making it an excellent starting point for generating novel compounds. nbinno.comnbinno.com
| Compound Name | CAS Number | Primary Application Area |
|---|---|---|
| 4-Fluoroaniline | 371-40-4 | Pharmaceuticals, Dyes, Polymers nbinno.com |
| 2-Fluoroaniline | 348-54-9 | Chemical and electrochemical polymerization nih.gov |
| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | Precursor for bicyclic heterocycles, APIs ossila.com |
| 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline | 500205-59-4 | Useful research chemical |
Probes for Investigating Enzyme-Substrate Interactions (Conceptual)
Conceptually, this compound could serve as a scaffold for the design of chemical probes to study enzyme-substrate interactions. Small-molecule fluorescent probes are powerful tools for assaying enzyme activity, screening inhibitors, and cellular imaging. nih.gov These probes typically consist of a recognition group that binds to the enzyme, a linker, and a fluorophore that signals the binding event. nih.gov
In a hypothetical probe based on this scaffold, the 4-fluoroaniline moiety could be part of the recognition element, targeting enzymes that bind aniline-like structures. Alternatively, it could be modified to incorporate a fluorophore. The N-(2-methylcyclopentyl) group would play a crucial role in modulating the binding affinity and selectivity for the target enzyme's active site. Its size, shape, and lipophilicity could be tailored to fit specific pockets within an enzyme, potentially discriminating between closely related enzyme isoforms. The development of such probes would enable high-resolution studies of enzyme dynamics in living systems. rsc.org The design strategy would focus on creating a probe that is, for instance, quenched in its unbound state and becomes fluorescent upon interaction with the target enzyme. nih.gov
Agents in Agrochemical Research (e.g., Herbicide Precursors)
Aniline and its derivatives are significant commodity chemicals used extensively in the manufacture of agrochemicals, including herbicides. researchgate.netwikipedia.org Approximately 2% of aniline production is directed towards herbicide synthesis. wikipedia.org These compounds serve as crucial precursors for a variety of herbicidal agents. researchgate.nethelixchrom.com
The this compound structure fits within this paradigm. The fluoroaniline core is a known component in the synthesis of herbicidal compounds. For example, N-allyl-4-fluoroaniline is an intermediate in the preparation of nicotinamide (B372718) derivatives with herbicidal activity. google.com The N-alkyl substituent, in this case, the 2-methylcyclopentyl group, can be critical for tuning the biological activity and selectivity of the final product. Different N-substituents on the aniline ring can modulate the compound's uptake by plants, its mode of action, and its persistence in the environment. Therefore, this compound represents a viable candidate for exploration as a precursor or an active ingredient in the development of new herbicides. google.com
| Aniline Derivative Class | Role in Herbicides | Example Precursor Mentioned in Literature |
|---|---|---|
| Dinitroanilines | Used in herbicide formulations researchgate.net | Trifluralin (derived from a substituted aniline) |
| Phenylureas | Formed from aniline derivatives researchgate.net | Diuron (derived from dichloroaniline) |
| Acetanilides | A major class of herbicides researchgate.net | Alachlor (derived from an N-alkylaniline) |
| Nicotinamides | Herbicidal activity google.com | N-allyl-4-fluoroaniline google.com |
Scaffolds for Medicinal Chemistry Exploration (Non-Clinical Focus)
In medicinal chemistry, the introduction of fluorine into a drug candidate is a widely used strategy to enhance its pharmacological profile. researchgate.net Fluorine can improve metabolic stability, binding affinity, lipophilicity, and bioavailability. researchgate.netnih.gov The fluoroaniline scaffold is therefore a valuable starting point for the design of new therapeutic agents. nih.gov The this compound structure combines this fluorinated aromatic ring with a specific lipophilic alkyl group, providing a scaffold that can be further elaborated to target various biological systems.
The aniline scaffold has been explored in the development of antiviral agents. For instance, aniline building blocks have been used in the synthesis of inhibitors targeting viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. researchgate.net Theoretically, the this compound scaffold could be used to design novel antiviral compounds. The fluorinated phenyl ring could engage in specific interactions with protein targets, such as π-π stacking or halogen bonding. The 2-methylcyclopentyl group could be oriented to occupy a hydrophobic pocket in a viral enzyme, contributing to binding potency and selectivity. Further chemical modification of this scaffold could lead to the identification of new compounds with potential antiviral properties.
Many antifungal agents incorporate lipophilic moieties and heterocyclic systems. While there is no direct evidence of antifungal activity for this compound, its structural components suggest a potential starting point for exploration. The lipophilic nature of the 2-methylcyclopentyl group could facilitate interaction with and disruption of fungal cell membranes, a common mechanism for antifungal drugs. The fluoroaniline core could be elaborated into various heterocyclic systems known to possess antifungal properties, such as azoles or pyrimidines. mdpi.com For example, research has shown that incorporating methyl groups or increasing the number of nitrogen atoms in certain heterocyclic structures can enhance antifungal effects. mdpi.com This suggests that the aniline nitrogen of the title compound could be a key site for synthetic elaboration to build such active structures.
Ion channels are critical drug targets, and small molecules that modulate their activity often possess specific structural features, including an aromatic ring and a basic nitrogen atom, which can be protonated at physiological pH. These features allow for interactions with aromatic residues and charged domains within the channel protein. The this compound structure contains a secondary amine that can act as a hydrogen bond donor or become protonated, and a fluorophenyl ring that can participate in hydrophobic and electrostatic interactions. The 2-methylcyclopentyl group provides a defined lipophilic domain that could interact with hydrophobic regions of an ion channel protein. By analogy to other simple N-alkylanilines that have been investigated for their effects on ion channels, this scaffold could theoretically be optimized to develop novel ion channel modulators for research purposes.
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1477847-42-9 bldpharm.com |
| 4-Fluoroaniline | 371-40-4 nbinno.com |
| 2-Fluoroaniline | 348-54-9 |
| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 ossila.com |
| 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline | 500205-59-4 |
| N-allyl-4-fluoroaniline | Not available |
| Aniline | 62-53-3 wikipedia.org |
| N-Cyclopentylaniline | 40649-26-1 nih.gov |
Anticancer Research (Non-Clinical Mechanistic Studies)
Currently, there is a notable absence of published non-clinical mechanistic studies investigating the anticancer potential of this compound. A thorough review of scientific literature and patent databases did not yield any specific research detailing the compound's effects on cancer cell lines, its mechanism of action, or any data related to its potential as an anticancer agent. The exploration of this compound in the field of oncology remains an uninvestigated area. Therefore, no detailed research findings or data tables on its anticancer properties can be provided at this time.
Exploration in Materials Science (e.g., Polymer Intermediates, Electronic Materials)
There is no publicly available research or patent literature describing the exploration or application of this compound in the field of materials science. Consequently, there is no information on its use as a polymer intermediate or in the development of electronic materials. The potential utility of this compound in these areas has not been documented in scientific publications, and as such, no data on its properties or performance in materials science applications can be presented.
Future Research Directions and Emerging Paradigms
Application of Machine Learning and Artificial Intelligence in Molecular Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science, offering powerful tools for the design and optimization of novel molecules. premierscience.comnih.gov For a compound such as 4-fluoro-N-(2-methylcyclopentyl)aniline, these computational approaches can accelerate the discovery of derivatives with enhanced properties.
AI algorithms can be trained on vast datasets of chemical structures and their associated biological activities or material properties. mdpi.comintuitionlabs.ai These models can then predict the characteristics of new, unsynthesized molecules. For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning, could predict the therapeutic efficacy or potential toxicity of novel analogs of this compound. researchgate.net By analyzing patterns in large chemical databases, AI can identify key structural motifs that are crucial for a desired outcome, guiding medicinal chemists in designing more potent and selective compounds. mdpi.com
Generative models, a sophisticated class of AI, can even design entirely new molecules with optimized properties from scratch. premierscience.com By providing the model with a desired set of parameters—such as high binding affinity to a specific biological target and low predicted toxicity—these algorithms can generate novel chemical structures that are likely to meet these criteria. This de novo design approach can significantly reduce the time and cost associated with traditional trial-and-error methods in chemical synthesis and screening. intuitionlabs.ai
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Utilizes algorithms to forecast properties like bioactivity, toxicity, and solubility. | Prioritizes the synthesis of high-potential candidates, reducing wasted resources. |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. nih.gov | Rapidly identifies potential "hit" molecules for further investigation. |
| De Novo Design | Generates novel molecular structures with desired properties. | Accelerates the discovery of innovative and effective compounds. |
| Synthesis Prediction | Predicts viable synthetic routes for target molecules. | Optimizes reaction conditions and improves the efficiency of chemical synthesis. |
Development of Sustainable Synthesis Routes
The chemical industry is increasingly focusing on "green" and sustainable manufacturing processes to minimize environmental impact. rsc.orgrsc.org Future research on the synthesis of this compound and its derivatives will likely prioritize the development of more eco-friendly methodologies.
Traditional methods for synthesizing N-alkylanilines often involve harsh reagents, stoichiometric waste, and significant energy consumption. tandfonline.com Green chemistry principles encourage the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents. rsc.org For the synthesis of N-substituted anilines, catalytic methods are particularly promising. For instance, the "borrowing hydrogen" or "hydrogen autotransfer" strategy allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov This approach avoids the use of alkyl halides and the associated salt waste. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful avenue for sustainable synthesis. acs.orgnih.gov Enzymes can exhibit high selectivity under mild reaction conditions, often in aqueous media, reducing the need for harsh solvents and protecting groups. mdpi.comresearchgate.net For example, transaminases or reductive aminases could potentially be engineered to catalyze the formation of the C-N bond in this compound, offering a highly efficient and environmentally friendly synthetic route. researchgate.net The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is also gaining traction as a green reaction medium for amine synthesis. mdpi.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To explore the structure-activity relationships of this compound, the synthesis and screening of a large number of derivatives are necessary. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large libraries of compounds. nih.gov
Combinatorial chemistry allows for the systematic and rapid synthesis of a multitude of different molecules by combining a smaller number of "building blocks" in various combinations. nih.gov For instance, a library of derivatives could be generated by reacting a common precursor with a diverse set of reagents. Automated synthesis platforms can further accelerate this process, enabling the creation of thousands of unique compounds in a short period. nih.govnih.gov
Once a library of derivatives is synthesized, HTS can be employed to rapidly assess their biological activity or other properties. This involves the use of automated, miniaturized assays that can test thousands of compounds simultaneously. The data generated from HTS can then be used to identify promising "hit" compounds for further optimization and to build robust structure-activity relationship models, which can be further enhanced by machine learning algorithms.
Advanced Analytical Techniques for in situ Reaction Monitoring
The optimization of chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates and byproducts. Advanced analytical techniques that allow for real-time, in situ monitoring of chemical processes are becoming indispensable tools for chemical process development. mt.comspectroscopyonline.com
Process Analytical Technology (PAT) is a framework that encourages the use of online and in-line analytical tools to monitor and control manufacturing processes. thermofisher.com For the synthesis of this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could provide real-time data on the concentrations of reactants, intermediates, and products. researchgate.netyoutube.com This information allows for precise control over reaction parameters, leading to improved yields, purity, and safety. mt.com
In situ NMR, for example, can provide detailed structural information and quantitative data on the species present in a reaction mixture as the reaction progresses. researchgate.netlew.ro This can be invaluable for understanding complex reaction mechanisms and for optimizing reaction conditions to maximize the formation of the desired product while minimizing the formation of impurities. The continuous monitoring of reactions enables a more dynamic and efficient approach to process development and scale-up. spectroscopyonline.com
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-(2-methylcyclopentyl)aniline, and how are reaction conditions optimized?
Answer: The synthesis typically involves alkylation of 4-fluoroaniline with 2-methylcyclopentyl halides (e.g., bromide or chloride) under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) can deprotonate the aniline, enabling nucleophilic substitution with the cyclopentyl electrophile . Reaction optimization focuses on:
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.
- Catalyst use : Transition-metal catalysts (e.g., Pd-based systems) may improve efficiency in coupling reactions .
Yields range from 58% to 99%, depending on steric hindrance from the 2-methylcyclopentyl group and purity of starting materials .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer: Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine’s deshielding effect on aromatic protons) . ¹⁹F NMR confirms fluorine integration .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 224.1) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving stereochemistry and bond angles . For example, the cyclopentyl group’s chair conformation can be validated via crystallographic data .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
Answer: The fluorine atom’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, directing substitution to the para position relative to the amine group. This enhances reactivity in:
- Cross-coupling reactions : Fluorine stabilizes transition states in Buchwald-Hartwig amination, improving yields .
- Nucleophilic aromatic substitution : Fluorine’s -I effect facilitates displacement by thiols or amines under mild conditions .
Computational studies (e.g., DFT) predict charge distribution, showing decreased electron density at the ortho and para positions . Experimental data from fluorinated analogs (e.g., 4-fluoro-N-(p-tolyl)aniline) support these findings .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Answer: Contradictions often arise from variations in:
- Purity : Impurities (e.g., unreacted starting materials) skew bioassay results. HPLC or LC-MS ensures >95% purity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) alter activity. Standardized protocols (e.g., NIH guidelines) mitigate this .
- Structural analogs : Compare activity with derivatives (e.g., N-(2-methylcyclopentyl)-2-(methylsulfanyl)aniline) to isolate fluorine’s role . Meta-analyses of PubChem data (e.g., CID 28466137) provide benchmarks .
Q. What computational strategies predict this compound’s interactions with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450). The cyclopentyl group’s hydrophobicity and fluorine’s polarity are critical for ligand-receptor affinity .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate predictions .
- ADMET prediction : Tools like SwissADME estimate bioavailability; the compound’s logP (~3.5) suggests moderate blood-brain barrier penetration .
Q. How can researchers design experiments to study the compound’s stability under oxidative or reductive conditions?
Answer:
- Oxidative stability : Treat with KMnO₄ or H₂O₂; monitor degradation via TLC or GC-MS. Fluorine’s resistance to oxidation often preserves the aromatic core .
- Reductive stability : Use NaBH₄ or H₂/Pd-C. The amine group may reduce to NH₂, but the cyclopentyl group typically remains intact .
- pH-dependent studies : Test stability in buffers (pH 1–13) to simulate physiological conditions. Fluorinated anilines generally show high stability in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
